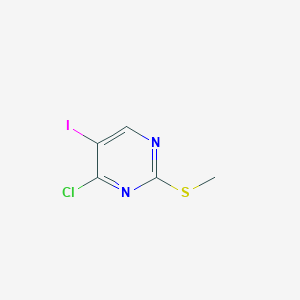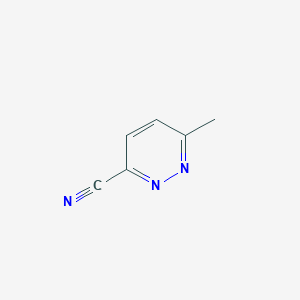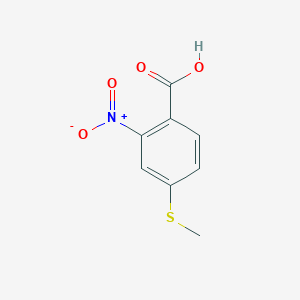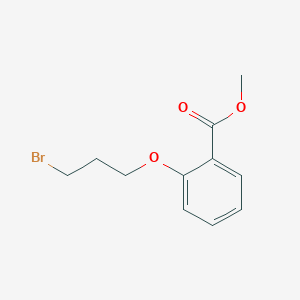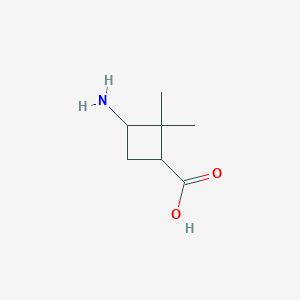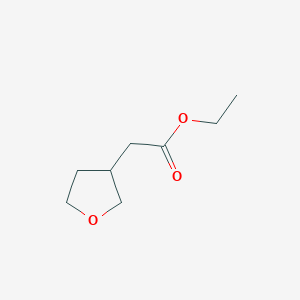
ETHYL 2-(OXOLAN-3-YL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used as a solvent and flavoring agent in the food industry.
Preparation Methods
The synthesis of ETHYL 2-(OXOLAN-3-YL)ACETATE typically involves the esterification of tetrahydrofuran-3-carboxylic acid with ethanol in the presence of an acid catalyst. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-(OXOLAN-3-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
ETHYL 2-(OXOLAN-3-YL)ACETATE has several scientific research applications:
Chemistry: Used as a solvent in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a flavoring agent and in the production of fragrances.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to ETHYL 2-(OXOLAN-3-YL)ACETATE include:
3-Furanacetic acid, tetrahydro-, methyl ester: Differing by the ester group, it has similar chemical properties but different applications.
3-Furanacetic acid, ethyl ester: Lacks the tetrahydro modification, leading to different reactivity and uses
This compound is unique due to its tetrahydro modification, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
ethyl 2-(oxolan-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(9)5-7-3-4-10-6-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOJRDULDNTXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540549 |
Source


|
| Record name | Ethyl (oxolan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90113-46-5 |
Source


|
| Record name | Ethyl (oxolan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)
